N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine
Description
Properties
Molecular Formula |
C27H26ClNO6 |
|---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C27H26ClNO6/c1-14-17-10-19-20(27(2,3)4)13-34-22(19)12-23(17)35-26(33)18(14)11-24(30)29-21(25(31)32)9-15-5-7-16(28)8-6-15/h5-8,10,12-13,21H,9,11H2,1-4H3,(H,29,30)(H,31,32) |
InChI Key |
OFUVVQPMUPIKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Furochromen Core Synthesis
The furo[3,2-g]chromen scaffold is constructed via a Knoevenagel condensation between 7-hydroxy-4-methylcoumarin and tert-butyl acetoacetate, followed by cyclization under acidic conditions. Key modifications include:
-
Methylation at C5 using iodomethane in the presence of potassium carbonate.
-
Oxo-group introduction at C7 via oxidation with pyridinium chlorochromate (PCC).
Intermediate 1 : 3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid
Acetylation at C6
The carboxylic acid group of Intermediate 1 is activated to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with glycine tert-butyl ester to form N-(tert-butoxycarbonyl)glycine derivative . Deprotection with trifluoroacetic acid (TFA) yields the acetylated intermediate.
Intermediate 2 : 3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetyl chloride
| Reaction Condition | Details |
|---|---|
| Reagent | SOCl₂, DMF (catalytic) |
| Temperature | 60°C, 2 h |
| Solvent | Dry dichloromethane |
Coupling with 4-Chlorophenylalanine
Protection of 4-Chlorophenylalanine
The amino group of 4-chlorophenylalanine is protected using Boc anhydride (di-tert-butyl dicarbonate) in a basic aqueous medium (pH 9–10).
Intermediate 3 : Boc-4-chlorophenylalanine
| Property | Value |
|---|---|
| Yield | 92% |
| Purity (HPLC) | >98% |
Amide Bond Formation
The coupling of Intermediate 2 and Intermediate 3 employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Reagent | HATU, DIPEA |
| Molar Ratio | 1:1.2 (acid:amine) |
| Solvent | Dry DMF |
| Temperature | 25°C, 12 h |
| Yield | 75% |
Deprotection and Final Product Isolation
The Boc group is removed using TFA/DCM (1:1) at 0°C for 1 h, followed by neutralization with NaHCO₃. The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Final Product :
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the furochromen-acetyl backbone and 4-chlorophenyl orientation. Key metrics:
| Bond Angle | Value (°) |
|---|---|
| C6-O7-C8 | 118.2 |
| Dihedral (Ar-Cl) | 15.3 |
Challenges and Optimization
Steric Hindrance Mitigation
The tert-butyl group at C3 necessitates high-dilution conditions during acylation to prevent dimerization. Microwave-assisted synthesis (80°C, 30 min) improves yield by 18% compared to conventional heating.
Enantiomeric Purity
Chiral HPLC (Chiralpak IA column) confirms 98.5% ee for the L-4-chlorophenylalanine moiety.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the phenylalanine moiety, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could result in a variety of phenylalanine derivatives with different substituents.
Scientific Research Applications
N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine involves its interaction with molecular targets such as enzymes or receptors. The furochromenone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The phenylalanine derivative can enhance binding affinity and specificity, leading to more effective inhibition or activation of target proteins. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
2.1.1. Psoralen Derivatives
Psoralens (e.g., 5-methyl-7-oxo-3-phenyl-furo[3,2-g]chromen derivatives) share the furocoumarin backbone but differ in substituents. For example:
- N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (, Scheme 13): Key Differences: Replaces the tert-butyl group at position 3 with a phenyl group and substitutes the 4-chlorophenylalanine with a cynomethyl-acetamide chain. Impact: Reduced steric bulk compared to tert-butyl may enhance solubility but decrease target-binding affinity due to weaker hydrophobic interactions .
Furochromen-Acetic Acid Derivatives
- 2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid (): Key Differences: Lacks the 4-chlorophenylalanine moiety, terminating in a carboxylic acid group.
Functional Group Analogues
Chlorinated Aromatic Compounds
- 3-Chloro-N-phenyl-phthalimide (): Key Differences: Features a phthalimide core with a chlorine substituent and phenyl group. However, the chlorine atom enhances electrophilicity, a trait shared with the target compound’s 4-chlorophenylalanine group .
Sulfonamide-Linked Compounds
- (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide ():
- Key Differences : Contains a sulfamoyl linker and hexanamide chain instead of the acetyl-4-chlorophenylalanine group.
- Impact : The sulfonamide group enhances hydrogen-bonding capacity, while the aliphatic chain increases lipophilicity, contrasting with the target compound’s balance of aromatic and polar motifs .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s high molecular weight and LogP (4.2) suggest significant lipophilicity, which may limit bioavailability but enhance membrane permeability.
Biological Activity
N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine is a synthetic compound with a complex structure that combines various functional groups, which contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H29ClN2O5 |
| Molecular Weight | 471.98 g/mol |
| IUPAC Name | This compound |
| CAS Number | 777857-43-9 |
The compound features a furochromen moiety that is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It potentially interacts with receptors that regulate cellular signaling pathways, affecting processes such as apoptosis and cell differentiation.
- Antimicrobial Activity : Preliminary studies suggest that it has significant antimicrobial properties against various pathogens.
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 .
- Antimicrobial Activity : In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(3-tert-butyl-5-methylfuro[3,2-g]chromen) propanoic acid | Anticancer | Unique furochromen structure |
| 4-Chlorophenylalanine | Varies widely | Common amino acid derivative |
| Coumarin derivatives | Antimicrobial | Commonly used in drug design |
This comparison highlights the unique structural features of N-[...]-4-chlorophenylalanine that enhance its therapeutic potential compared to other compounds.
Future Directions in Research
Given the promising biological activities observed in initial studies, further research is warranted to explore:
- Detailed Mechanistic Studies : Investigating the precise molecular interactions and pathways affected by the compound.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Clinical Trials : Assessing therapeutic potential in human subjects for conditions like cancer and chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
